molecular formula C12H9BF3NO3 B2837516 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid CAS No. 2096332-23-7

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid

Cat. No. B2837516
CAS RN: 2096332-23-7
M. Wt: 283.01
InChI Key: XVRJRYNJPKWODD-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is a chemical compound with the CAS Number: 2096332-23-7 and Linear Formula: C12H9BF3NO3 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid, are synthesized using various methods . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H . The molecular weight of the compound is 283.01 .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . More detailed physical and chemical properties are not explicitly mentioned in the sources.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. The oroganoboron reagents, including 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid, play a crucial role in this process. These reagents are readily prepared, stable, and environmentally benign, making them ideal for constructing complex molecules .

Protodeboronation for Alkene Hydromethylation

Recent studies have demonstrated the use of boronic esters in protodeboronation reactions. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation. Notably, this transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . For safety, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The use of TFMP derivatives, including 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid, is expected to grow due to their unique properties and wide-ranging potential applications . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJRYNJPKWODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid

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